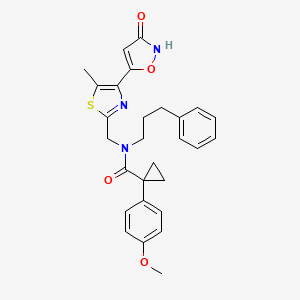
N-((4-(3-Hydroxyisoxazol-5-YL)-5-methylthiazol-2-YL)methyl)-1-(4-methoxyphenyl)-N-(3-phenylpropyl)cyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-(3-Hydroxyisoxazol-5-YL)-5-methylthiazol-2-YL)methyl)-1-(4-methoxyphenyl)-N-(3-phenylpropyl)cyclopropane-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropane ring, a thiazole ring, an isoxazole ring, and several functional groups, making it an interesting subject for chemical research and potential pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(3-Hydroxyisoxazol-5-YL)-5-methylthiazol-2-YL)methyl)-1-(4-methoxyphenyl)-N-(3-phenylpropyl)cyclopropane-1-carboxamide typically involves multiple steps, each requiring specific reagents and conditions. A general synthetic route may include:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Synthesis of the Thiazole Ring: This step may involve the condensation of a thioamide with an α-haloketone.
Cyclopropane Ring Formation: The cyclopropane ring can be synthesized via a Simmons-Smith reaction, where a zinc-copper couple reacts with a diiodomethane.
Coupling Reactions: The final steps involve coupling the various ring systems and functional groups using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-((4-(3-Hydroxyisoxazol-5-YL)-5-methylthiazol-2-YL)methyl)-1-(4-methoxyphenyl)-N-(3-phenylpropyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the isoxazole ring can be oxidized to form a ketone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-((4-(3-Hydroxyisoxazol-5-YL)-5-methylthiazol-2-YL)methyl)-1-(4-methoxyphenyl)-N-(3-phenylpropyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: It may bind to receptors on cell surfaces, modulating cellular responses.
Signal Transduction: The compound may interfere with signal transduction pathways, affecting cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-((4-(3-Hydroxyisoxazol-5-YL)-5-methylthiazol-2-YL)methyl)-1-(4-methoxyphenyl)-N-(3-phenylpropyl)cyclopropane-1-carboxamide: shares similarities with other compounds containing isoxazole, thiazole, and cyclopropane rings.
This compound: is unique due to its specific combination of functional groups and ring systems.
Uniqueness
- The unique combination of functional groups and ring systems in this compound provides it with distinct chemical and biological properties, making it a valuable compound for research and potential applications.
Propriétés
Formule moléculaire |
C28H29N3O4S |
|---|---|
Poids moléculaire |
503.6 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)-N-[[5-methyl-4-(3-oxo-1,2-oxazol-5-yl)-1,3-thiazol-2-yl]methyl]-N-(3-phenylpropyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C28H29N3O4S/c1-19-26(23-17-24(32)30-35-23)29-25(36-19)18-31(16-6-9-20-7-4-3-5-8-20)27(33)28(14-15-28)21-10-12-22(34-2)13-11-21/h3-5,7-8,10-13,17H,6,9,14-16,18H2,1-2H3,(H,30,32) |
Clé InChI |
ZJXPZZYYYFITQA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(S1)CN(CCCC2=CC=CC=C2)C(=O)C3(CC3)C4=CC=C(C=C4)OC)C5=CC(=O)NO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


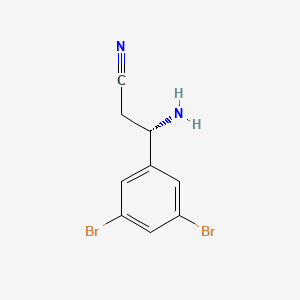

![(3R)-5-Chloro-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15236475.png)
![(E)-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]aminocyclopropanecarboxylate](/img/structure/B15236479.png)

![(3S)-3-Amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B15236487.png)
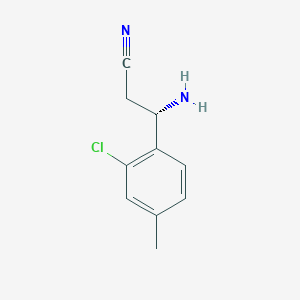
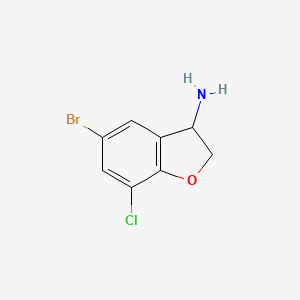
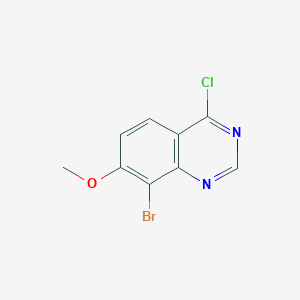
![1-(5-Nitropyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B15236513.png)
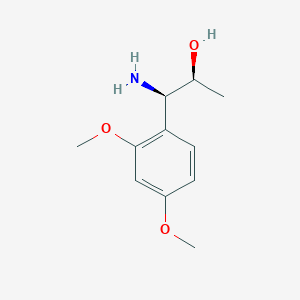
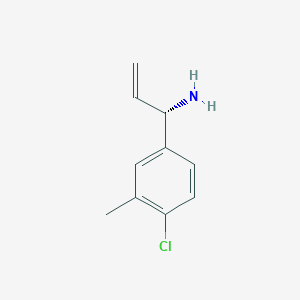
![N'-[(2,4-dichlorobenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide](/img/structure/B15236540.png)

